tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a tert-butyl carbamate group and a pyridine ring bearing a trifluoromethyl (-CF₃) group at the 6-position. The tert-butyl group enhances steric protection and metabolic stability, while the electron-withdrawing -CF₃ group influences electronic properties and intermolecular interactions. It is commonly synthesized via coupling reactions between tert-butyl piperazine-1-carboxylate and functionalized pyridine derivatives, often employing palladium catalysts or coupling agents like T3P® .
Properties
IUPAC Name |
tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGLIQOOTTXVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Protection of Piperazine
Reagents: tert-Butyl chloroformate (Boc2O) and piperazine.
Conditions: The reaction is conducted in anhydrous dichloromethane at 0 °C to room temperature, often with a base such as triethylamine to scavenge HCl formed during the reaction.
Outcome: Formation of tert-butyl piperazine-1-carboxylate, which is stable and amenable to further coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Two main palladium-catalyzed methods are employed for coupling the Boc-protected piperazine with the trifluoromethyl-substituted pyridine:
| Method | Catalyst System | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP ligand | Toluene | 110°C, 16 hours | 92 | High efficiency for C-N bond formation |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane / Water | 100°C, 3 hours | 91 | Requires boronic ester intermediate |
Mechanism: These methods facilitate the formation of the C-N bond between the piperazine nitrogen and the pyridine ring bearing the trifluoromethyl substituent.
Purification: Products are purified by silica gel chromatography using gradients of ethyl acetate in hexane (0–40%).
Catalytic Hydrogenation for Nitro Group Reduction
Starting Material: tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Ethanol.
Conditions: Stirring under a hydrogen atmosphere (H₂ balloon) for approximately 3 hours.
Outcome: Conversion of the nitro group to an amino group, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be further used in synthesis or modification.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product |
|---|---|---|---|---|---|
| 1 | N-Protection | Piperazine | tert-Butyl chloroformate, NEt₃ | CH₂Cl₂, 0 °C to RT, 18 h | tert-Butyl piperazine-1-carboxylate |
| 2 | Cross-Coupling | tert-Butyl piperazine-1-carboxylate + halopyridine | Pd catalyst (Pd(OAc)₂/BINAP or Pd(PPh₃)₄) | Toluene or dioxane/H₂O, 100–110 °C, 3–16 h | This compound |
| 3 | Catalytic Hydrogenation | Nitro-substituted intermediate | Pd/C, H₂ balloon | Ethanol, 3 h | Amino-substituted product (if applicable) |
Research Findings and Optimization Notes
Yield Optimization: The Buchwald-Hartwig amination method consistently achieves high yields (~92%) and is preferred for industrial scalability due to its robustness.
Reaction Atmosphere: Oxygen atmosphere is sometimes employed in related synthetic steps to facilitate oxidation or photocatalytic processes, but inert atmosphere (N₂) is standard for palladium-catalyzed couplings to avoid catalyst deactivation.
Catalyst Loading and Ligands: Ligand choice (e.g., BINAP) and catalyst loading critically affect reaction efficiency and selectivity.
Purification Techniques: Silica gel chromatography remains the standard purification method, with solvent gradients tailored to the polarity of intermediates and final products.
Summary Table of Key Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents & Catalysts | Typical Conditions | Yield Range (%) | Reference Notes |
|---|---|---|---|---|---|
| N-Protection | Boc Protection | tert-Butyl chloroformate, NEt₃ | CH₂Cl₂, 0 °C to RT, 18 h | >90 | Standard for protecting piperazine nitrogen |
| Cross-Coupling | Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, NaOt-Bu | Toluene, 110 °C, 16 h | ~92 | High yield, favored for C-N bond formation |
| Cross-Coupling | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic ester | Dioxane/H₂O, 100 °C, 3 h | 45–91 | Alternative method, requires boronic ester |
| Nitro Reduction | Catalytic Hydrogenation | Pd/C, H₂ balloon | Ethanol, 3 h | High | Converts nitro to amino group for further use |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylpyridine Derivatives
- tert-Butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10)
- tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11)
- Key Differences :
- Positional isomerism affects synthetic efficiency and purity, likely due to steric and electronic effects during coupling.
- The 6-CF₃ isomer (target compound) may exhibit distinct spatial orientation, influencing solubility and binding interactions in biological systems.
Halogen-Substituted Pyridine Derivatives
- tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate Substituted with Cl and NO₂ groups. Purity: 95% .
- tert-Butyl 4-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CAS: 1201675-03-7)
- Key Differences: Electron-withdrawing substituents (Cl, NO₂) reduce piperazine basicity and alter reactivity. Increased toxicity risk compared to non-halogenated analogs .
Functionalized Pyridine Derivatives
- tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate Methylaminomethyl group enhances solubility via amine functionality. Molecular Weight: 306.41 g/mol .
- Key Differences :
Piperazine-Thiourea Hybrids
- NCT-502 (N-(4,6-dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide)
- NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide)
- Carbamate analogs (target compound) offer better synthetic scalability and stability .
Physicochemical Data
- Trends :
- Halogenation increases LogP, reducing aqueous solubility.
- Positional isomerism minimally affects LogP but impacts purity and yield.
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is a compound characterized by the presence of a piperazine ring substituted with a trifluoromethyl pyridine moiety. Its molecular formula is with a molecular weight of approximately 365.78 g/mol. This compound is noted for its potential biological activities, particularly in medicinal chemistry.
Biological Activity
Mechanism of Action
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its interaction with specific biological targets. The compound has shown significant inhibitory effects on certain cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).
Key Findings from Research Studies
-
Inhibition of Cancer Cell Proliferation :
- Studies have demonstrated that this compound exhibits strong inhibitory effects on the proliferation of MDA-MB-231 TNBC cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties .
- It was observed to inhibit lung metastasis in animal models more effectively than known compounds such as TAE226, showcasing its potential therapeutic efficacy against metastatic cancer .
-
Selectivity and Toxicity :
- The compound displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), suggesting a favorable therapeutic index .
- Off-target activities were noted, particularly against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .
- Pharmacodynamics :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C15H19F3N2O2 |
| Molecular Weight | 365.78 g/mol |
| IC50 (MDA-MB-231) | 0.126 µM |
| Selectivity (Cancer/Non-Cancer) | ~20-fold |
| Animal Model Used | BALB/c nude mice |
Case Studies
- Case Study: Triple-Negative Breast Cancer
- Case Study: Metastatic Activity Inhibition
Q & A
Q. What are the standard synthetic routes for tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step protocols, including nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using tert-butyl piperazine-1-carboxylate derivatives and halogenated pyridine precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol with microwave irradiation (100°C, 3 hours) yields ~91% . Optimization involves controlling solvent polarity, temperature, and catalyst loading. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and ester integrity, as seen in δ ~1.46 ppm (t-Bu) and ~8.3–8.8 ppm (pyridine protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 372.2 [M+H]⁺) . High-performance liquid chromatography (HPLC) monitors purity (>95%), while X-ray crystallography (using SHELX software) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How do steric and electronic factors influence the efficiency of Suzuki-Miyaura couplings in synthesizing this compound?
The trifluoromethyl group on pyridine introduces steric hindrance and electron-withdrawing effects, slowing oxidative addition of Pd(0) to the C–Br bond. Using bulky ligands (e.g., SPhos) and elevated temperatures (100°C) improves catalytic turnover. Microwave irradiation reduces reaction times (3 hours vs. 12–24 hours conventional) by enhancing energy transfer . Contradictory yields (e.g., 79% vs. 60% in acidic vs. neutral conditions) highlight pH-dependent side reactions, necessitating pH control .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
The flexible piperazine ring and t-Bu group create disorder in crystal lattices. SHELXL refines anisotropic displacement parameters and applies restraints to bond lengths/angles, reducing R₁ values to <0.05 . Twinning or low-resolution data (common with organofluorines) requires TWIN/BASF commands in SHELXE for accurate phase determination .
Q. Can computational models predict the compound’s binding affinity to biological targets like phosphoglycerate dehydrogenase (PHGDH)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between the piperazine-pyridine core and PHGDH’s active site. The trifluoromethyl group enhances hydrophobic interactions, while the t-Bu ester improves solubility for in vitro assays (IC₅₀ ~10 µM) . DFT calculations (B3LYP/6-31G*) optimize ligand geometry for SAR studies .
Q. How can conflicting NMR data from different synthetic batches be resolved?
Batch-dependent impurities (e.g., unreacted boronate esters) may obscure NMR signals. Using deuterated solvents (CDCl₃) and heteronuclear 2D NMR (HSQC, HMBC) assigns overlapping peaks. For example, coupling ¹H-¹⁵N HMBC confirms piperazine NH environments . Contradictions in integration ratios (e.g., t-Bu vs. pyridine protons) are mitigated by standardized quenching/purification protocols .
Q. What mechanistic insights explain its role as an enzyme inhibitor in medicinal chemistry?
The compound acts as a competitive inhibitor by mimicking transition states. For PHGDH, the piperazine nitrogen hydrogen-bonds to Asp-264, while the pyridine ring π-stacks with Phe-235. Fluorine’s electronegativity enhances binding entropy (ΔG = -9.2 kcal/mol via isothermal titration calorimetry) . Kinetic assays (e.g., NADH-coupled) validate non-covalent inhibition (Kᵢ = 0.8 µM) .
Q. How do solubility and logP values impact its bioactivity in cellular assays?
The t-Bu ester increases logP (~2.8), enhancing membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s). However, poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions. Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability in in vivo models .
Q. What are the kinetic and thermodynamic drivers of its hydrolysis under physiological conditions?
The t-Bu ester hydrolyzes via base-catalyzed mechanisms (pseudo-first-order kinetics, k = 0.12 h⁻¹ at pH 7.4). Arrhenius plots (20–37°C) show activation energy (Eₐ) of 45 kJ/mol, with entropy-driven degradation (ΔS = +120 J/mol·K). Stabilization strategies include prodrug modifications (e.g., phosphonate esters) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
SAR studies reveal that replacing the pyridine’s 6-CF₃ with -CN or -SO₂CF₃ boosts enzymatic inhibition (IC₅₀ reduction from 10 µM to 2 µM). Piperazine N-alkylation (e.g., -CH₂CO₂Me) improves metabolic stability (t₁/₂ > 6 hours in hepatocytes) . QSAR models (CoMFA, r² = 0.89) prioritize analogs with balanced lipophilicity and H-bond donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
